3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol is a chemical compound known for its unique structure and properties
Scientific Research Applications
3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dinitrophenol, have been known to interact with mitochondrial proteins, causing dose-dependent mitochondrial uncoupling .
Mode of Action
Based on its structural similarity to 2,4-dinitrophenol, it may also cause mitochondrial uncoupling, leading to rapid loss of atp as heat .
Biochemical Pathways
Similar compounds like 2,4-dinitrophenol are known to disrupt atp synthesis in mitochondria, affecting energy metabolism .
Pharmacokinetics
Similar compounds like 2,4-dinitrophenol are known to be orally bioavailable and metabolized through nitro reduction .
Result of Action
Compounds with similar structures, such as 2,4-dinitrophenol, are known to cause uncontrolled hyperthermia, leading to potential cell damage and death .
Action Environment
Similar compounds like 2,4-dinitrophenol are known to be heat-resistant and mechanically insensitive .
Biochemical Analysis
Biochemical Properties
It is known that the compound is mechanically insensitive and heat-resistant
Cellular Effects
Given its properties as a heat-resistant energetic material, it may have potential effects on cellular processes related to energy production and heat resistance .
Temporal Effects in Laboratory Settings
It is known that the compound is mechanically insensitive and heat-resistant , suggesting that it may have stable long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol typically involves the reaction of 3,5-dinitrobenzoyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-(3,5-diaminophenyl)-1,2-oxazol-5-ol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: Similar in structure but contains an amino group instead of a hydroxyl group.
2,4-Dinitrophenol: A simpler compound with two nitro groups on a phenol ring.
3,5-Dinitrobenzoic acid: Contains a carboxyl group instead of an oxazole ring.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-(3,5-dinitrophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O6/c13-9-4-8(10-18-9)5-1-6(11(14)15)3-7(2-5)12(16)17/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWBQGFJBPTEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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